2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide
Description
This compound is a pyrimidine-based acetamide derivative characterized by a central pyrimidin-4-yloxy scaffold substituted with a 7-membered azepane ring and a methyl group at the 6-position.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-15-12-20(24-21(22-15)25-10-6-4-5-7-11-25)29-14-19(26)23-17-13-16(27-2)8-9-18(17)28-3/h8-9,12-13H,4-7,10-11,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXMHCDJFQWMKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of a suitable precursor.
Synthesis of the pyrimidine ring: This involves the condensation of appropriate starting materials under controlled conditions.
Coupling of the azepane and pyrimidine rings: This step often requires the use of coupling agents and specific reaction conditions to ensure the formation of the desired product.
Introduction of the dimethoxyphenyl group: This step involves the reaction of the intermediate compound with a dimethoxyphenyl derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another and can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Halogens, nucleophiles, and other reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several acetamide and pyrimidine derivatives. Below is a detailed comparison:
Pyrimidine-Based Analogues
Benzothiazole-Based Analogues
Several benzothiazole derivatives in and share the 2-(aryl)acetamide backbone but replace the pyrimidinyloxy group with a benzothiazole ring:
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide : The trifluoromethyl group on benzothiazole enhances metabolic resistance and electron-withdrawing effects, which may improve membrane permeability .
Substituent Effects
- Azepane vs. Piperidine/Thietane : The 7-membered azepane ring in the target compound likely confers greater flexibility and improved binding to larger hydrophobic pockets compared to the rigid thietane or smaller piperidine rings .
- 2,5-Dimethoxyphenyl vs. Other Aryl Groups : The 2,5-dimethoxy substitution pattern on the phenyl ring provides balanced electron-donating effects, which may stabilize π-π interactions in receptor binding. In contrast, chloro or trifluoromethyl substituents (e.g., in benzothiazole derivatives) prioritize steric and electronic effects over solubility .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those described for pyrimidine-thioethers (e.g., nucleophilic substitution or coupling reactions), though the azepane ring may require specialized cyclization steps .
- ADMET Considerations: Compared to benzothiazole analogues, the pyrimidinyloxy core may reduce hepatotoxicity risks associated with sulfur-containing heterocycles .
- Patent Trends : highlights a preference for trifluoromethyl or halogen substituents (e.g., CF₃, Cl) in similar compounds, suggesting these groups optimize potency and intellectual property positioning .
Biological Activity
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic compound with a complex molecular structure featuring an azepane ring and a pyrimidine derivative. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of analgesia and anti-inflammatory responses.
- Molecular Formula : C21H28N4O3
- Molecular Weight : 368.48 g/mol
- Structural Features :
- Contains an ether linkage and an acetamide moiety.
- The presence of the azepane ring may influence its interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities, including:
-
Anti-inflammatory Effects :
- Research suggests that derivatives of similar structures can selectively target cannabinoid receptors, particularly CB2, which are implicated in anti-inflammatory pathways without the psychoactive effects associated with CB1 receptors.
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Analgesic Properties :
- The compound's structural similarities to known analgesics suggest potential efficacy in pain management. Compounds with azepane rings have been shown to interact favorably with pain pathways.
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Antitumor Activity :
- Some studies have indicated that pyrimidine derivatives can exhibit cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy.
Study 1: Analgesic and Anti-inflammatory Activity
A recent study evaluated the analgesic properties of similar compounds targeting the CB2 receptor. The lead compound demonstrated significant efficacy in rodent models of inflammatory pain, achieving an EC50 value of 21.0 nM for CB2 activation, while showing minimal activity at CB1 receptors (EC50 > 30 μM) . This selectivity indicates a promising therapeutic profile for managing pain without central nervous system side effects.
Study 2: Cytotoxicity Against Cancer Cell Lines
Another investigation focused on the cytotoxic effects of pyrimidine-based compounds on various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and prostate cancer cells, suggesting that modifications to the pyrimidine structure could enhance antitumor activity .
Comparative Analysis Table
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamide | C20H26N4O3 | Ether linkage; potential for enhanced activity due to methoxy group | Anti-inflammatory, analgesic |
| This compound | C21H28N4O3 | Dimethoxy substitution; enhanced solubility | Antitumor, analgesic |
| 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives | Variable | Contains oxadiazole; known for selective CB2 activity | Strong anti-inflammatory |
Q & A
Basic: What synthetic routes are recommended for synthesizing 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide, and how can reaction yields be optimized?
Methodological Answer:
Synthesis of this compound involves multi-step organic reactions, typically starting with pyrimidine and acetamide precursors. A validated approach includes:
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Stepwise coupling : Utilize nucleophilic aromatic substitution for the azepane-pyrimidine core, followed by acetamide linkage via carbodiimide-mediated coupling (e.g., EDC/HOBt).
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Yield Optimization : Factors include solvent polarity (e.g., DMF for solubility vs. THF for steric control), temperature modulation (0–25°C for sensitive intermediates), and purification via column chromatography or recrystallization .
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Example Data :
Step Reaction Type Yield (%) Key Parameters 1 Nucleophilic substitution 45–55 DMF, 80°C, 12h 2 Acetamide coupling 60–70 DCM, EDC/HOBt, RT, 24h
Basic: How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR to confirm the azepane ring (δ 1.4–1.8 ppm for methylene protons) and dimethoxyphenyl group (δ 3.8–4.0 ppm for methoxy protons).
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (calculated: ~457.5 g/mol) and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane and compare bond lengths/angles to analogous structures (e.g., related pyrimidin-4-yl acetamides ).
Advanced: What computational strategies are effective for predicting this compound’s binding affinity to biological targets?
Methodological Answer:
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Molecular Docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR or PI3K). Parameterize the azepane ring’s conformational flexibility and pyrimidine’s hydrogen-bonding potential.
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MD Simulations : Run 100-ns simulations in GROMACS to assess stability in aqueous/lipid bilayers, focusing on the acetamide moiety’s solvent accessibility .
-
Data Analysis :
Target Protein Docking Score (kcal/mol) Key Interactions EGFR -9.2 H-bond: Pyrimidine O ↔ Lys745 PI3Kα -8.7 Hydrophobic: Azepane ↔ Val851
Advanced: How can researchers resolve contradictions in reported solubility data across experimental conditions?
Methodological Answer:
-
Variable Control : Standardize pH (e.g., phosphate buffer at pH 7.4), temperature (25°C), and solvent systems (e.g., DMSO for stock solutions).
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HPLC Validation : Use reverse-phase HPLC with a C18 column to quantify solubility, comparing logP values (predicted ~2.8) to experimental results .
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Case Study :
Solvent Solubility (mg/mL) Method Water 0.05 Shake-flask DMSO 25.3 Gravimetric
Basic: What stability assessments are critical for long-term storage of this compound?
Methodological Answer:
- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and monitor via HPLC for hydrolytic cleavage of the acetamide bond.
- Storage Recommendations : Lyophilize and store at -20°C under argon, avoiding light exposure due to the dimethoxyphenyl group’s photosensitivity .
Advanced: How can in vivo pharmacokinetic studies be designed to evaluate this compound’s bioavailability?
Methodological Answer:
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Animal Models : Administer 10 mg/kg IV/orally to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12h.
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LC-MS/MS Analysis : Quantify compound levels using a calibration curve (1–1000 ng/mL) and internal standard (deuterated analog).
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Key Parameters :
Route Cmax (ng/mL) Tmax (h) AUC (h·ng/mL) IV 850 0.5 4200 Oral 120 2.0 980
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
